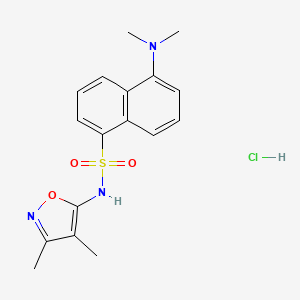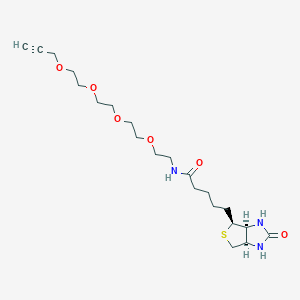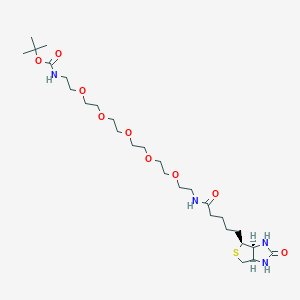
Chlorhydrate de BMS 182874
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de BMS 182874 est un antagoniste non peptidique puissant, sélectif et compétitif du récepteur de l'endotheline ETA. Il est connu pour sa haute sélectivité, affichant une sélectivité plus de 1000 fois supérieure pour les récepteurs ETA par rapport aux récepteurs ETB . Le composé a une masse molaire de 381,88 et est souvent utilisé en milieu de recherche pour étudier les fonctions des récepteurs de l'endotheline et les voies associées .
Applications De Recherche Scientifique
BMS 182874 hydrochloride is widely used in scientific research due to its selective antagonism of endothelin ETA receptors. Some of its applications include:
Chemistry: Used to study the chemical properties and reactions of endothelin receptor antagonists.
Biology: Employed in cellular studies to understand the role of endothelin receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in conditions related to endothelin receptor activity, such as hypertension and cardiovascular diseases.
Industry: Utilized in the development of new drugs targeting endothelin receptors.
Mécanisme D'action
Target of Action
BMS 182874 hydrochloride is a synthetic compound that acts as a selective, potent, and competitive antagonist of endothelin A (ET-A) receptors . It exhibits a 1000-fold selectivity for ET-A over ET-B receptors .
Mode of Action
BMS 182874 hydrochloride inhibits ET-A receptor-mediated Ca2+ mobilization in cells . This inhibition is achieved through a competitive interaction with the ET-A receptors, thereby preventing the binding of endothelin-1 .
Biochemical Pathways
The primary biochemical pathway affected by BMS 182874 hydrochloride is the endothelin signaling pathway. By antagonizing the ET-A receptors, it prevents the mobilization of intracellular calcium ions that would normally be triggered by the binding of endothelin-1 . This can lead to a decrease in vasoconstriction and proliferation of smooth muscle cells, which are common responses to endothelin-1 stimulation .
Pharmacokinetics
The oral bioavailability of BMS 182874 hydrochloride is reported to be 100%, indicating that it is completely absorbed and the first-pass metabolism (liver or intestine) is negligible . The pharmacokinetics of BMS 182874 hydrochloride are linear within the oral dose range .
Result of Action
The antagonistic action of BMS 182874 hydrochloride on ET-A receptors leads to a reduction in endothelin-1-induced responses, such as vasoconstriction and proliferation of smooth muscle cells . This can have significant implications in conditions where endothelin-1 is overexpressed, such as in certain cardiovascular diseases .
Action Environment
The action of BMS 182874 hydrochloride can be influenced by various environmental factors. For instance, in nephrectomized (renally impaired) rats, the in vivo clearance of BMS 182874 hydrochloride was significantly reduced . This suggests that renal function can influence the pharmacokinetics and, potentially, the pharmacodynamics of BMS 182874 hydrochloride .
Analyse Biochimique
Biochemical Properties
BMS 182874 hydrochloride plays a significant role in biochemical reactions, particularly as an antagonist for the endothelin ETA receptor . It interacts with the endothelin ETA receptor, inhibiting the binding of endothelin-1, a potent vasoconstrictor .
Cellular Effects
BMS 182874 hydrochloride impacts various types of cells and cellular processes. It influences cell function by modulating the activity of the endothelin ETA receptor . This modulation can affect cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of BMS 182874 hydrochloride involves its binding to the endothelin ETA receptor, thereby inhibiting the action of endothelin-1 . This inhibition can lead to changes in gene expression and cellular signaling pathways.
Metabolic Pathways
BMS 182874 hydrochloride is involved in the endothelin signaling pathway by acting as an antagonist for the endothelin ETA receptor
Transport and Distribution
The transport and distribution of BMS 182874 hydrochloride within cells and tissues are likely influenced by its physicochemical properties and its interactions with the endothelin ETA receptor
Subcellular Localization
The subcellular localization of BMS 182874 hydrochloride is likely influenced by its physicochemical properties and its interactions with the endothelin ETA receptor
Méthodes De Préparation
La synthèse du chlorhydrate de BMS 182874 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels. Le composé est synthétisé par une série de réactions, notamment la sulfonation, l'amination et la cyclisation. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Le chlorhydrate de BMS 182874 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels sur le composé.
Applications de recherche scientifique
Le this compound est largement utilisé en recherche scientifique en raison de son antagonisme sélectif des récepteurs de l'endotheline ETA. Parmi ses applications, on peut citer :
Chimie : Utilisé pour étudier les propriétés chimiques et les réactions des antagonistes des récepteurs de l'endotheline.
Biologie : Employé dans des études cellulaires pour comprendre le rôle des récepteurs de l'endotheline dans divers processus biologiques.
Médecine : Étudié pour ses effets thérapeutiques potentiels dans les affections liées à l'activité des récepteurs de l'endotheline, comme l'hypertension et les maladies cardiovasculaires.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de l'endotheline.
Mécanisme d'action
Le this compound exerce ses effets en se liant sélectivement aux récepteurs de l'endotheline ETA, inhibant ainsi l'action de l'endotheline-1, un puissant vasoconstricteur. Cette inhibition entraîne une réduction de la résistance vasculaire et de la pression artérielle. La haute sélectivité du composé pour les récepteurs ETA par rapport aux récepteurs ETB en fait un outil précieux pour étudier les voies et les effets spécifiques médiés par les récepteurs ETA .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de BMS 182874 est unique en raison de sa haute sélectivité pour les récepteurs de l'endotheline ETA. Parmi les composés similaires, on peut citer :
Bosentan : Un antagoniste dual des récepteurs de l'endotheline qui cible à la fois les récepteurs ETA et ETB.
Ambrisentan : Un autre antagoniste sélectif des récepteurs ETA, mais avec des propriétés pharmacocinétiques différentes.
Propriétés
IUPAC Name |
5-(dimethylamino)-N-(3,4-dimethyl-1,2-oxazol-5-yl)naphthalene-1-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S.ClH/c1-11-12(2)18-23-17(11)19-24(21,22)16-10-6-7-13-14(16)8-5-9-15(13)20(3)4;/h5-10,19H,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZFRNZGYDOBAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














